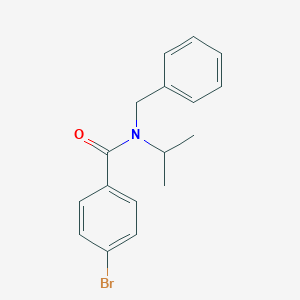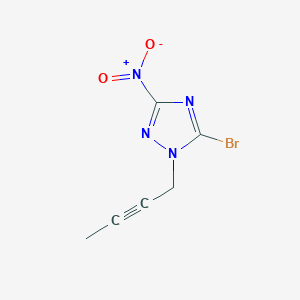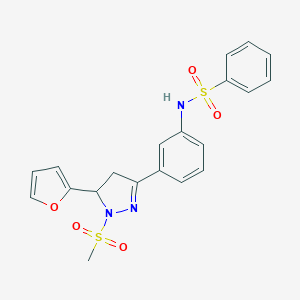![molecular formula C21H19FN4O2 B360186 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 920426-78-4](/img/structure/B360186.png)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that combines the structural features of indole and quinazoline. These two heterocyclic systems are known for their significant biological activities. The indole moiety is a common scaffold in many natural and synthetic compounds with diverse pharmacological properties, while the quinazoline ring is often found in compounds with anticancer and antimicrobial activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Fluoro Group:
Formation of the Quinazoline Derivative: The quinazoline derivative can be synthesized by the condensation of anthranilic acid with formamide or through the cyclization of 2-aminobenzamide with an appropriate aldehyde.
Coupling of Indole and Quinazoline Derivatives: The final step involves the coupling of the indole and quinazoline derivatives through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, leading to the formation of oxindole derivatives.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: Both the indole and quinazoline rings can undergo various substitution reactions, such as halogenation, alkylation, and acylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic and nucleophilic reagents such as halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted indole and quinazoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole and quinazoline derivatives.
Medicine: Potential therapeutic agent due to its structural similarity to compounds with known anticancer and antimicrobial activities.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The indole moiety may interact with serotonin receptors, while the quinazoline ring may inhibit tyrosine kinases. These interactions can lead to modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Structurally similar with a simpler acetamide group instead of the quinazoline ring.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Quinazoline derivatives: Various compounds with anticancer and antimicrobial activities.
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is unique due to the combination of indole and quinazoline moieties, which may confer a broader spectrum of biological activities compared to compounds containing only one of these rings.
Properties
CAS No. |
920426-78-4 |
|---|---|
Molecular Formula |
C21H19FN4O2 |
Molecular Weight |
378.4g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C21H19FN4O2/c22-15-5-6-19-17(11-15)14(12-24-19)7-9-23-20(27)8-10-26-13-25-18-4-2-1-3-16(18)21(26)28/h1-6,11-13,24H,7-10H2,(H,23,27) |
InChI Key |
XHYUPRJWWXUIRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-cyanophenyl)furan-2-carboxamide](/img/structure/B360111.png)

![5-Chloro-anthra[1,9-cd]isoxazol-6-one](/img/structure/B360123.png)
![methyl-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]homocysteine](/img/structure/B360124.png)

![methyl 2-[({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B360127.png)
![5-[(biphenyl-4-yloxy)methyl]-1-(4-chlorophenyl)-1H-tetrazole](/img/structure/B360134.png)
![4-Chlorophenyl 3-amino-6-(2-furyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B360137.png)

![5-(3-{4-[(methylsulfonyl)amino]phenyl}-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-5-oxopentanoic acid](/img/structure/B360141.png)
![N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B360144.png)
![N-(3-chloro-4-fluorophenyl)-4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B360145.png)
![9-(3,5-difluorophenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B360147.png)
